Oct3B protein
Description
Overview of the POU Domain Transcription Factor Family
POU domain proteins constitute a family of eukaryotic transcription factors characterized by a conserved bipartite DNA-binding domain known as the POU domain. embl.deoup.comwikipedia.org The acronym POU is derived from the names of three founding members: the pituitary-specific Pit-1, the octamer-binding proteins Oct-1 and Oct-2, and the neural Unc-86 from Caenorhabditis elegans. embl.dewikipedia.orgnih.gov
The POU domain, typically ranging from 150 to 160 amino acids, is composed of two distinct subunits: an N-terminal POU-specific (POUs) domain (approximately 70-80 amino acids) and a C-terminal POU homeodomain (POUh) (around 60 amino acids). oup.com These two subunits are connected by a flexible linker region of variable length (15-55 amino acids). embl.dewikipedia.org Both the POUs and POUh subdomains contain helix-turn-helix motifs, which are crucial for sequence-specific DNA binding. embl.deoup.comwikipedia.org The POU domain allows these proteins to bind to specific DNA sequences, often the octamer motif (ATGCAAAT), and regulate the transcription of target genes. ebi.ac.uknih.govnih.gov
POU domain proteins are found in diverse organisms, including nematodes, flies, amphibians, fish, and mammals, and play wide-ranging roles, particularly in the neuroendocrine system and organismal development. embl.dewikipedia.org The family is broadly classified into six major classes (POU1 to POU6). wikipedia.org Members of this family are involved in processes such as neurodevelopment, sensory neuron specification, the maintenance of stem cell pluripotency, differentiation of specific cell types, and the regulation of immune and neural functions. ebi.ac.uk They can bind DNA as monomers, homodimers, or heterodimers, and their interactions with partner proteins can influence their DNA binding specificity and regulatory outcomes. nih.govnih.gov
Identification and Characterization of POU5F1 Gene and its Isoforms (OCT3/4, OCT3A, OCT3B)
The POU5F1 gene, located on human chromosome 6 at locus 6p21.33, encodes a transcription factor crucial for embryonic development and stem cell pluripotency. nih.govnih.gov It is also known by the aliases OCT4, OCT3, OTF3, and Oct3/4. nih.govnih.govspandidos-publications.com
Alternative splicing of the POU5F1 gene gives rise to multiple mRNA variants, which in turn can be translated into different protein isoforms. nih.govnih.gov The two initially identified isoforms in humans were named Oct3A and Oct3B. genenames.orgbiopticka.czoup.comnih.gov Human Oct3A consists of 360 amino acids, while Oct3B is composed of 265 amino acids. genenames.orgbiopticka.czoup.comnih.govsinobiological.com Notably, the 225 amino acids at the C-termini of Oct3A and Oct3B are identical. genenames.orgbiopticka.czoup.comnih.govsinobiological.com These isoforms differ in their N-terminal sequences but share an identical DNA-binding domain, which includes the POUs domain, a linker, and the POUh domain, as well as an identical C-transactivation domain. researchgate.net
Another isoform, Oct3/4B1, has also been identified, exhibiting properties and expression patterns more akin to Oct3A than to Oct3B. researchgate.netfrontiersin.org The existence of these isoforms, generated through alternative splicing and potentially alternative translation initiation, contributes to the functional diversity of the proteins encoded by the POU5F1 gene. nih.govsenescence.info
Here is a table summarizing the key characteristics of the human POU5F1 isoforms discussed:
| Isoform Name | Amino Acid Length | Shared Region (C-terminus) | N-terminus | DNA-Binding Domain | C-Transactivation Domain |
| Human Oct3A | 360 | 225 amino acids | Unique | Present | Present |
| Human Oct3B | 265 | 225 amino acids | Unique | Present | Present |
| Human Oct3/4B1 | Not specified | Not specified | Not specified | Not specified | Not specified |
Historical Perspective of Oct3B Protein Research Trajectory
The study of Oct3B is intertwined with the broader research into the POU5F1 gene and its products, initially recognized as octamer-binding proteins. The identification of Oct3 (later also known as Oct4) as a transcription factor important in early mammalian development and pluripotency dates back over 30 years. nih.govbiologists.com Early research utilized techniques like PCR and degenerate oligonucleotide primers to search for POU-related sequences in various tissues. oup.comsinobiological.com
The isolation of cDNAs encoding Oct3 revealed the presence of two isoforms, Oct3A and Oct3B, generated by alternative splicing. genenames.orgoup.comnih.govsinobiological.com This discovery, reported in the early 1990s, marked a significant step in understanding the complexity of the POU5F1 gene products. genenames.orgoup.comsinobiological.com Initial studies characterized the mRNA expression of both Oct3A and Oct3B in adult human tissues, finding low levels of expression. genenames.orgoup.comsinobiological.com The human Oct3 gene (OTF3) was also characterized, including its organization, chromosomal location on chromosome 6, and the identification of related genes and polymorphisms. genenames.orgoup.comnih.gov
While Oct3A (often referred to as the canonical OCT4) quickly became recognized for its pivotal role in maintaining pluripotency in embryonic stem cells, the specific function and expression patterns of Oct3B were less clear initially. frontiersin.orgontosight.ai Research has since aimed to differentiate the roles of these isoforms, revealing distinct expression profiles and potential functions. For instance, while Oct3A is predominantly nuclear and associated with pluripotency, Oct3B has been found to have diffuse localization in both the cytoplasm and nucleus and is expressed in a wider range of cell types. researchgate.netfrontiersin.orgontosight.ai The historical trajectory has moved from the initial identification of the gene and its splice variants to more detailed investigations into the individual isoforms' localization, expression patterns, and functional implications in various biological contexts, including development and disease. spandidos-publications.comfrontiersin.orgontosight.ai
Significance of this compound as a Research Subject in Molecular and Cellular Biology
The this compound holds significance as a research subject in molecular and cellular biology due to its existence as an alternative splice variant of the crucial POU5F1 gene, which is best known for its role in pluripotency mediated by the Oct3A isoform. researchgate.netfrontiersin.orgontosight.ai Studying Oct3B allows researchers to understand the full spectrum of functional outputs from the POU5F1 locus and the biological implications of alternative splicing.
While Oct3A is a well-established marker for pluripotency and is primarily expressed in embryonic stem cells and germ cells, Oct3B exhibits a different expression pattern, being detected in a wider range of differentiated cell types and having a distinct cellular localization, often found in both the cytoplasm and nucleus. spandidos-publications.comresearchgate.netfrontiersin.orgontosight.ai This differential expression and localization suggest that Oct3B may have functions separate from or complementary to Oct3A, potentially involved in regulating cell growth and differentiation in various tissues. ontosight.ai
Investigating Oct3B's specific molecular interactions, target genes, and cellular roles provides insights into the intricate regulatory networks controlled by the POU5F1 gene. Research into Oct3B also contributes to understanding the complexities of gene expression and protein function arising from alternative splicing, a common mechanism for increasing protein diversity from a limited number of genes. Furthermore, studies exploring the expression of Oct3B in different physiological and pathological conditions, such as cancer, can shed light on its potential involvement in disease processes, distinguishing its role from that of Oct3A. spandidos-publications.comaacrjournals.org The distinct characteristics of Oct3B make it a valuable subject for deciphering the nuanced roles of POU domain proteins beyond their canonical functions in pluripotency.
Properties
CAS No. |
149086-19-1 |
|---|---|
Molecular Formula |
C15H9Cl2NO |
Synonyms |
Oct3B protein |
Origin of Product |
United States |
Molecular Biology and Gene Expression of Oct3b Protein
POU5F1 Gene Locus and Genomic Organization relevant to Oct3B
The human POU5F1 gene is situated on the short arm of chromosome 6, specifically at locus 6p21.3. nih.govnih.gov The gene's structure is composed of multiple exons, with sources variously describing five to seven exons, which serve as the template for its different transcripts. nih.govresearchgate.net The canonical protein, OCT4A, is encoded by a transcript that includes all exons, starting with exon 1. The generation of the OCT4B isoform, however, involves a distinct arrangement of these exons, highlighting the importance of the gene's genomic organization in creating protein diversity.
| Gene Details | Description |
| Official Gene Symbol | POU5F1 |
| Common Aliases | OCT3, OCT4, OTF3 |
| Human Chromosomal Locus | 6p21.3 |
| Genomic Structure | Comprises 5-7 exons |
Mechanisms of Oct3B Isoform Generation
The expression of the OCT4B protein isoform is a result of intricate post-transcriptional and transcriptional modifications of the POU5F1 gene. These mechanisms allow for the production of multiple protein products from a single gene, each with potentially unique functions.
Alternative Splicing Events Leading to Oct3B Transcript
The primary mechanism for generating the OCT4B transcript is alternative splicing of the pre-mRNA transcribed from the POU5F1 gene. nih.govspandidos-publications.com This process involves the differential inclusion or exclusion of exons to create distinct mRNA variants. In the case of OCT4B, the splicing mechanism typically excludes exon 1. nih.gov This results in an mRNA transcript that differs from the OCT4A transcript at its 5' end. nih.gov
Consequently, the resulting OCT4B protein has a different N-terminus compared to the OCT4A protein. researchgate.net While the C-terminal regions, including the critical POU domain, remain identical, the N-terminal variation can influence protein function and localization. researchgate.net The OCT4B mRNA can produce several protein products through the use of alternative internal translation initiation sites, leading to proteins of varying sizes, such as OCT4B-265, OCT4B-190, and OCT4B-164. nih.govspandidos-publications.com
| Isoform | Splicing Characteristic | Resulting Protein N-Terminus |
| OCT4A | Includes Exon 1 | Unique N-terminal domain encoded by Exon 1 |
| OCT4B | Excludes Exon 1 | Alternative N-terminus |
Alternative Promoter Usage in Oct3B Expression
In addition to alternative splicing, the POU5F1 gene utilizes alternative promoters to generate transcript diversity. nih.govproquest.com This mechanism involves the initiation of transcription from different start sites, which can be regulated independently. Research has identified a cryptic promoter for an alternative POU5F1 isoform located within a Long Terminal Repeat (LTR) element, specifically LTR12B. researchgate.net This alternative promoter can be activated under specific cellular conditions, such as hypoxia, leading to the expression of non-canonical OCT4 isoforms. researchgate.net This indicates that cellular stress can trigger the expression of specific OCT4 variants through the activation of distinct regulatory elements.
Transcriptional Regulation of Oct3B Expression
The transcription of POU5F1 and its isoforms is a tightly controlled process involving the interplay of specific DNA sequences (cis-acting elements) and protein regulators (trans-acting factors).
Cis-acting Regulatory Elements and Oct3B Promoter Activity
Cis-acting elements are specific DNA sequences, typically located within promoter or enhancer regions, that serve as binding sites for transcription factors. nih.govmdpi.com The regulation of the main POU5F1 promoter, which primarily drives OCT4A expression, involves a well-characterized distal enhancer and a proximal promoter. nih.gov A key cis-regulatory sequence for POU domain factors is the octamer motif (5'-ATTTGCAT-3'). nih.gov
For alternative isoforms like OCT4B, distinct cis-acting elements can be involved. The hypoxia-responsive LTR12B element that functions as an alternative promoter is a prime example of a cis-acting element that specifically drives the expression of a non-canonical isoform under certain conditions. researchgate.net The activity of the main POU5F1 promoter is also influenced by binding sites for transcription factors such as AP-1, Nkx2-5, and STAT3. genecards.org
| Regulatory Element | Function | Associated Isoform(s) |
| Distal Enhancer / Proximal Promoter | Controls basal and pluripotency-specific expression | Primarily OCT4A |
| Octamer Motif (ATTTGCAT) | Binding site for POU domain transcription factors | OCT4A, OCT4B |
| LTR12B Element | Hypoxia-responsive alternative promoter | Alternative OCT4 isoforms |
Trans-acting Factors Modulating Oct3B Transcription
Trans-acting factors are proteins, such as transcription factors, that bind to cis-acting elements to control the rate of transcription. nih.gov The expression of POU5F1 is famously regulated by a core network of pluripotency-associated transcription factors, including SOX2 and Nanog. nih.govuniprot.org OCT4 itself participates in an autoregulatory loop, controlling its own expression. nih.gov
The regulation of alternative isoform expression can involve a different set of trans-acting factors. A critical finding is the role of Hypoxia-inducible factor 1 (HIF-1) in activating the alternative LTR promoter, thereby driving the expression of an alternative POU5F1 transcript in cancer cells. researchgate.net This demonstrates how external signals, like low oxygen, can be transduced via specific trans-acting factors to modulate the expression of specific isoforms. Other factors known to interact with and regulate POU5F1 include STAT3, Klf4, c-Myc, and PRDM14. genecards.orgnih.gov
| Trans-acting Factor | Regulatory Role |
| SOX2 | Core pluripotency network, synergistic binding with OCT4 |
| Nanog | Core pluripotency network |
| OCT4 (itself) | Autoregulation of its own promoter |
| HIF-1 | Activates alternative LTR promoter under hypoxic conditions |
| STAT3 | Binds to the POU5F1 promoter |
Epigenetic Regulation of Oct3B Gene Expression (e.g., DNA Methylation, Histone Modifications)
Epigenetic modifications, which alter gene expression without changing the DNA sequence, are crucial in controlling the activity of the POU5F1B gene. These modifications primarily involve DNA methylation and histone modifications, which can dictate whether the gene is silenced or actively transcribed, particularly in the context of cancer.
DNA Methylation: DNA methylation typically acts as a repressive mark when it occurs in gene promoter regions. Research has identified specific CpG sites—regions where a cytosine nucleotide is followed by a guanine (B1146940) nucleotide—within the POU5F1B gene whose methylation status is linked to disease. For instance, a study on prostate cancer risk identified six CpG sites within the POU5F1B gene where DNA methylation levels were significantly associated with cancer risk nih.gov. In a functional context, overexpression of POU5F1B in prostate cancer cells has been shown to increase the methylation of the E-Cadherin locus, a key gene in cell adhesion, suggesting a downstream epigenetic effect of the Oct3B protein itself nih.gov. This contrasts with the regulation of the parent gene, POU5F1 (OCT4), where the upstream regulatory regions are typically hypomethylated (unmethylated) in pluripotent cells to allow for high expression.
Histone Modifications: Histone modifications are another key layer of epigenetic control. In colorectal cancer (CRC), the high expression of POU5F1B is not solely due to gene amplification but is also driven by the formation of a super-enhancer genecards.org. Super-enhancers are large clusters of transcriptional enhancers that drive robust expression of genes pivotal to cell identity and disease. This POU5F1B-associated super-enhancer is characterized by abundant H3K27ac (acetylation of lysine (B10760008) 27 on histone H3) modifications, a well-known mark of active enhancers genecards.org. Studies have shown this super-enhancer to be a recurrent feature in a high percentage of CRC samples, and its activity is dependent on the bromodomain and extraterminal (BET) protein BRD4 genecards.org. Inhibition of BET proteins with compounds like JQ1 significantly depletes both BRD4 and H3K27ac marks at this region, leading to a sharp decrease in POU5F1B expression genecards.org.
| Epigenetic Mechanism | Key Finding | Associated Condition | Functional Consequence | Reference |
|---|---|---|---|---|
| DNA Methylation | Methylation levels at six CpG sites within the POU5F1B gene are associated with risk. | Prostate Cancer | Altered gene expression contributing to disease risk. | nih.gov |
| Histone Modification (H3K27ac) | Recurrent formation of a super-enhancer marked by high levels of H3K27ac. | Colorectal Cancer | Drives high transcriptional output of POU5F1B. | genecards.org |
| Chromatin Reader | The super-enhancer is dependent on the recruitment of the BRD4 protein. | Colorectal Cancer | JQ1 (a BET inhibitor) treatment reduces POU5F1B expression. | genecards.org |
Post-transcriptional Regulation of Oct3B mRNA
Following transcription, the regulation of Oct3B expression continues at the level of its messenger RNA (mRNA). Post-transcriptional mechanisms determine the stability, lifespan, and translational efficiency of the POU5F1B mRNA transcript.
mRNA Stability and Degradation Pathways
The stability of an mRNA molecule is a critical determinant of how much protein can be produced from it. Many mRNAs encoding proteins involved in cell growth and cancer, such as proto-oncogenes, are inherently unstable. This instability is often mediated by specific sequences within the mRNA, particularly in the 3' untranslated region (3' UTR).
One of the most common determinants of mRNA stability are AU-rich elements (AREs) frontiersin.orgwikipedia.org. These sequences, typically containing multiple copies of the pentanucleotide 'AUUUA', act as binding sites for a variety of RNA-binding proteins (RBPs) that can either promote mRNA degradation or enhance its stability wikipedia.orgnih.gov. While direct experimental studies on the stability of the POU5F1B mRNA are limited, analysis of its reference sequence (NCBI Accession: NM_001159542.2) reveals the presence of multiple 'AUUUA' motifs within its 3' UTR. The presence of these AREs suggests that the POU5F1B transcript is likely subject to rapid degradation pathways, allowing for tight control over this compound levels. This would be consistent with the behavior of many oncogenic transcripts whose expression must be precisely regulated.
Role of Non-coding RNAs (e.g., microRNAs) in Oct3B Regulation
Non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are major players in post-transcriptional gene regulation nih.govnih.gov. MiRNAs typically bind to the 3' UTR of target mRNAs to induce their degradation or repress translation nih.gov. LncRNAs can have more diverse mechanisms, including acting as scaffolds for protein complexes or as decoys for miRNAs nih.gov.
Despite the extensive role of non-coding RNAs in cancer biology, specific miRNAs or lncRNAs that directly bind to and regulate the POU5F1B mRNA have not yet been extensively documented in the scientific literature. While some studies note that pseudogenes can function as competing endogenous RNAs (ceRNAs) to sequester miRNAs, thereby regulating other genes, this describes a function ofPOU5F1B rather than a mechanism of regulation targeting it. Furthermore, POU5F1B itself is sometimes classified as an lncRNA due to its complex regulatory roles nih.gov. However, direct, experimentally validated evidence of specific non-coding RNAs governing Oct3B expression remains an area for future investigation.
Spatiotemporal Expression Patterns of this compound
The expression of the this compound is highly specific to certain cellular contexts and tissues, and its location within the cell is dynamically regulated. These spatiotemporal patterns are key to understanding its biological function, particularly its role in cancer.
Cellular and Tissue-Specific Expression Profiles
A defining feature of Oct3B/POU5F1B is its differential expression between cancerous and normal tissues. While its parent gene, POU5F1/OCT4, is a hallmark of embryonic stem cells, POU5F1B expression is predominantly found in various malignancies.
High levels of POU5F1B mRNA and protein are detected in a wide array of cancers, including gastric, colorectal, prostate, breast, cervical, esophageal, and lung cancer genecards.orgplos.orgmdpi.com. In many cases, its expression is significantly higher in tumor tissues compared to adjacent normal tissue, where it is often undetectable plos.org. For example, studies in breast cancer have shown that malignant cells predominantly express transcripts from POU5F1B (located on chromosome 8) rather than the canonical POU5F1 gene (on chromosome 6) nih.gov. Similarly, in gastric cancer, POU5F1B is highly expressed in cancer cell lines and clinical specimens, correlating with gene amplification and poor prognosis plos.org. This cancer-specific expression pattern has led to its investigation as a potential biomarker and therapeutic target.
| Cancer Type | Expression Status in Tumor vs. Normal Tissue | Associated Findings | Reference |
|---|---|---|---|
| Gastric Cancer | High expression in tumor | Correlates with gene amplification and poor prognosis. | plos.org |
| Colorectal Cancer | High expression in tumor | Driven by a recurrent super-enhancer. | genecards.org |
| Prostate Cancer | Increased expression in tumor, markedly high in metastatic tumors. | Detected in epithelial cells of the prostate. | nih.gov |
| Breast Cancer | Predominantly expressed in tumors over canonical OCT4. | Observed in malignant cell lines (e.g., MCF-7). | nih.gov |
| Cervical Cancer | Upregulated in tumor | Knockdown inhibits cell proliferation and migration. | nih.gov |
| Non-Small Cell Lung Cancer | Significantly increased in cancer tissues | Expression linked to TNM stage and lymph node metastasis. | nih.gov |
Subcellular Localization Dynamics of this compound
The function of a protein is intimately linked to its location within the cell. Studies investigating the subcellular distribution of the this compound have revealed a complex pattern, distinct from its parent protein, OCT4.
Using immunofluorescence confocal microscopy in human colon cancer cells (SW480) engineered to overexpress a tagged version of Oct3B, the protein was observed in multiple cellular compartments. Staining revealed its presence within the nucleus, the cytoplasm, and associated with the nuclear membrane biorxiv.org.
To corroborate these findings, biochemical subcellular fractionation was performed on the same cell line. This technique physically separates the cytoplasm, membrane, and nuclear components of the cell. Subsequent Western blot analysis confirmed the presence of the this compound in all three fractions: cytoplasmic, membrane, and nuclear biorxiv.org. This multi-compartmental localization is noteworthy, as the canonical OCT4 protein is primarily known as a nuclear transcription factor. The presence of Oct3B in the cytoplasm and at membranes suggests it may have functions beyond the transcriptional regulation of genes in the nucleus, potentially involving signaling pathways or protein-protein interactions in other cellular locales biorxiv.org.
| Methodology | Cell Line | Observed Location | Reference |
|---|---|---|---|
| Immunofluorescence-Confocal Microscopy | SW480 (Colon Cancer) | Nucleus, Cytoplasm, Nuclear Membrane | biorxiv.org |
| Subcellular Fractionation & Western Blot | SW480 (Colon Cancer) | Nuclear, Cytoplasmic, and Membrane fractions | biorxiv.org |
Protein Structure Function Relationships of Oct3b Isoform
Distinct Structural Domains of Oct3B Protein and Functional Implications
The architecture of the this compound is defined by several key domains that dictate its function. Central to its operation is the POU domain, a bipartite DNA-binding motif characteristic of a large family of transcription factors. nih.govwikipedia.org This domain is composed of two structurally distinct subdomains: the POU-specific domain (POU-S) and the POU-homeodomain (POU-H), connected by a flexible linker region. nih.govwikipedia.org
The POU-specific (POU-S) domain is the N-terminal component of the larger POU domain and consists of approximately 75 amino acids. nih.gov This domain is essential for high-affinity, sequence-specific DNA binding. nih.govebi.ac.uk The POU-S domain recognizes and binds to the 5' half of the canonical octamer DNA sequence (ATGCAAAT). researchgate.net Structurally, it features a helix-turn-helix motif. wikipedia.orgebi.ac.uk The presence of the POU-S domain can enhance the DNA binding affinity of the entire POU domain by up to 1000-fold and contributes significantly to the specificity of sequence recognition. nih.govnih.gov In the Oct3B isoform, the amino acid sequence of the POU-S domain is identical to that of the Oct3A isoform. researchgate.netresearchgate.net
The POU-homeodomain (POU-H) is a 60-amino-acid C-terminal subdomain of the POU domain that is structurally related to the classical homeodomain. nih.gov It also contains a helix-turn-helix motif and is responsible for binding the 3' half of the DNA recognition site. researchgate.netnih.gov The solution structure of the mouse Oct-3 POU-H domain reveals a configuration of three alpha-helices, where helices II and III form the DNA-binding helix-turn-helix motif. nih.gov A nuclear localization sequence is present at the beginning of the POU-H domain, which is crucial for directing the protein to the nucleus. researchgate.netresearchgate.net Similar to the POU-S domain, the POU-H domain in Oct3B is identical in amino acid sequence to that found in Oct3A. researchgate.netresearchgate.net
The primary structural distinction between Oct3B and other POU5F1 isoforms, particularly the well-studied Oct3A, lies outside the conserved POU domain. These differences arise from alternative splicing of the POU5F1 gene. researchgate.netresearchgate.net
N-terminal Domain: Oct3B and Oct3A have entirely different N-terminal sequences. researchgate.netresearchgate.net Oct3A possesses a long N-terminal transactivation domain that is critical for its function in maintaining pluripotency. researchgate.net In contrast, Oct3B has a much shorter and distinct N-terminal domain. researchgate.netresearchgate.net
C-terminal Domain: Both Oct3A and Oct3B share an identical C-terminal region, which includes a C-transactivation domain. researchgate.netresearchgate.net The shared C-terminal segment consists of 225 amino acids. researchgate.netresearchgate.net
| Feature | Oct3B (POU5F1_iB) | Oct3A (POU5F1_iA) | Reference |
|---|---|---|---|
| Total Amino Acids | 265 | 360 | researchgate.netresearchgate.net |
| N-terminal Domain | Short, unique sequence | Long, distinct transactivation domain | researchgate.netresearchgate.net |
| POU-Specific Domain (POU-S) | Identical | Identical | researchgate.netresearchgate.net |
| POU-Homeodomain (POU-H) | Identical | Identical | researchgate.netresearchgate.net |
| C-terminal Domain | Identical (225 amino acids) | Identical (225 amino acids) | researchgate.netresearchgate.net |
Functional Consequences of Structural Differences between Oct3B and other POU5F1 Isoforms
The structural variances, primarily in the N-terminal domain, result in profound functional divergence between Oct3B and Oct3A, affecting their DNA binding, transcriptional capabilities, and subcellular localization.
While the core DNA-binding POU domain is conserved between Oct3B and Oct3A, the distinct N-terminal domain of Oct3B negatively influences its ability to bind DNA. researchgate.netresearchgate.net Research indicates that two regions within the unique N-terminal domain of the Oct3B isoform act to inhibit the protein from binding to the canonical octamer motif that Oct3A targets. nih.gov Consequently, despite possessing the necessary POU-S and POU-H domains, the full-length this compound does not effectively bind to the same DNA sequences as Oct3A. nih.gov This inhibition of DNA binding is a critical functional distinction that underpins the differing cellular roles of the two isoforms.
The differences in structure and DNA binding translate directly to variances in transcriptional regulation. khanacademy.org Oct3A is a well-established nuclear transcription factor that activates genes essential for maintaining pluripotency and self-renewal in embryonic stem cells. nih.govnih.gov
In stark contrast, Oct3B is unable to perform these functions. nih.gov
Transcriptional Activity: Due to its inability to bind the target DNA sequences, Oct3B cannot activate the downstream genes regulated by Oct3A that are crucial for stemness. nih.gov Studies have shown that Oct3B is not sufficient to sustain the self-renewal or undifferentiated state of embryonic stem cells. nih.gov
Subcellular Localization: Further compounding its different function, Oct3B shows a distinct subcellular localization. While Oct3A is found in the nucleus of pluripotent cells, consistent with its role as a transcription factor, Oct3B is predominantly detected in the cytoplasm. researchgate.netnih.gov This cytoplasmic localization suggests that if Oct3B has a biological function, it is likely unrelated to the direct activation of nuclear genes. nih.gov
| Functional Aspect | Oct3B (POU5F1_iB) | Oct3A (POU5F1_iA) | Reference |
|---|---|---|---|
| Subcellular Localization | Cytoplasmic | Nuclear | researchgate.netnih.gov |
| DNA Binding to Octamer Motif | Inhibited by N-terminal domain | Active | nih.gov |
| Transcriptional Activation of Pluripotency Genes | No | Yes | nih.gov |
| Role in Stem Cell Self-Renewal | Cannot sustain | Essential | nih.govnih.gov |
Molecular Mechanisms and Regulatory Networks of Oct3b Protein
DNA-Protein Interactions of Oct4
The function of the Oct4 transcription factor is fundamentally linked to its ability to bind to specific sequences of DNA, thereby controlling the expression of target genes. This interaction is a critical first step in the molecular cascade that maintains the pluripotent state of embryonic stem cells.
Identification of Octamer Motifs and Other Oct4 Binding Sites
Oct4 belongs to the POU (Pit-Oct-Unc) family of transcription factors, which are characterized by a conserved POU DNA-binding domain. cusabio.com This domain enables Oct4 to recognize and bind to a specific eight-base-pair DNA sequence known as the octamer motif. nih.gov The canonical octamer motif has the consensus sequence 5'-ATGCAAAT-3'. nih.govresearchgate.net Oct4 binds with high affinity to this sequence, which is found in the promoter and enhancer regions of its numerous target genes. nih.gov
The Oct4 protein itself has a bipartite DNA-binding domain, consisting of two helix-turn-helix domains connected by a flexible linker, which facilitates this specific recognition. researchgate.net While the ATGCAAAT sequence is the classic and most well-studied binding site, research has revealed that Oct4 can also bind to variations of this motif and other non-canonical sequences. The specific DNA sequence it binds to can be influenced by the presence of other interacting proteins. For instance, when Oct4 partners with SOX2, it can bind to a compressed DNA motif that differs from the canonical octamer sequence. nih.gov This flexibility in DNA recognition allows for a more nuanced and complex regulation of gene expression.
Table 1: Examples of Oct4 DNA Binding Motifs
| Motif Type | Sequence | Context/Partner |
|---|---|---|
| Canonical Octamer | 5'-ATGCAAAT-3' | Standard binding site |
| SOX2-Oct4 Composite | Varies | Heterodimer binding |
Regulatory Impact of Oct4 DNA Binding on Target Gene Promoters and Enhancers
The binding of Oct4 to promoter and enhancer regions is a pivotal event in gene regulation, leading to either the activation or repression of target genes. wikipedia.org This dual functionality is essential for maintaining pluripotency; Oct4 activates genes that sustain the self-renewing, undifferentiated state while simultaneously repressing genes that would otherwise initiate differentiation pathways. nih.govnih.gov
When Oct4 binds to the enhancer regions of pluripotency-associated genes, it helps establish "super-enhancers," which are large clusters of enhancers that drive high levels of gene expression. nih.gov The loss of Oct4 binding from these enhancers leads to a rapid decrease in the transcription of key pluripotency genes, triggering differentiation. elifesciences.org The regulatory effect of Oct4 is highly dose-dependent; even a small reduction in its binding can significantly impact the transcription of its target genes. nih.govelifesciences.org
Oct4's impact is not limited to gene activation. It also plays a crucial role in silencing lineage-specification genes. It can achieve this by directly binding to the regulatory regions of developmental genes and recruiting repressive protein complexes. nih.gov For example, Oct4 can form a repressor complex with other proteins to inhibit genes that trigger differentiation into specific cell types, such as the trophectoderm. nih.govqiagen.com This gatekeeper function prevents the premature exit from the pluripotent state. cusabio.com
Protein-Protein Interactions of Oct4
Oct4 rarely acts in isolation. Its regulatory functions are mediated through a complex and dynamic network of interactions with other proteins. These interactions are critical for forming larger transcriptional complexes, recruiting co-regulators, and fine-tuning its activity.
Formation of Transcriptional Complexes (e.g., with SOX2, NANOG)
The partnership between Oct4, SOX2, and NANOG forms the core regulatory circuitry of pluripotency. cusabio.comnih.gov These three transcription factors often co-occupy the promoter regions of a large set of target genes, including their own, creating a self-reinforcing network. nih.govmit.edu
The Oct4-SOX2 heterodimer is a foundational complex in embryonic stem cells. These two proteins bind cooperatively to DNA, often at composite Sox-Oct binding sites, to synergistically activate the expression of genes essential for self-renewal. wikipedia.orgmit.edu This interaction is so critical that the presence of both factors is required to regulate many of their shared target genes effectively. mit.edu
NANOG also interacts with Oct4 and SOX2, forming a larger complex. aging-us.comresearchgate.net While Oct4 and SOX2 levels are relatively stable, NANOG levels can fluctuate, and its interaction within the core complex helps to stabilize the pluripotent state. researchgate.net Studies have shown that over 90% of the gene promoters bound by both Oct4 and SOX2 are also occupied by NANOG, highlighting the tight integration of this core triad. mit.edu
Co-regulator Recruitment and Functional Modulation by Oct4
Beyond the core triad, Oct4 interacts with a host of other proteins known as co-regulators (co-activators and co-pressors) to modulate gene expression. Depending on its binding partners, Oct4 can either activate or repress its target genes. nih.gov
For transcriptional activation, Oct4 recruits co-activator complexes that often possess histone acetyltransferase (HAT) activity, which modifies chromatin to a more open and transcriptionally permissive state. Conversely, to repress genes associated with differentiation, Oct4 can recruit co-repressor complexes like the NuRD (Nucleosome Remodeling and Deacetylase) complex or Polycomb Repressive Complexes (PRCs). nih.govnih.gov These complexes modify chromatin to be more compact and transcriptionally silent. For instance, Oct4 partners with the histone methyltransferase Eset to silence genes that would promote differentiation into the trophectoderm lineage. nih.gov The ability of Oct4 to recruit these different complexes is a key mechanism by which it orchestrates the balance between self-renewal and differentiation. nih.govresearchgate.net
Identification of Novel Oct4 Interacting Proteins and Networks
Advanced proteomic techniques, such as affinity purification followed by mass spectrometry, have significantly expanded the known Oct4 interactome. nih.gov These studies have identified hundreds of Oct4-interacting proteins, revealing a vast and intricate regulatory network. nih.goved.ac.uk
These newly identified partners include other transcription factors, chromatin-modifying enzymes, and components of various signaling pathways. nih.goved.ac.uk For example, studies have identified interactions between Oct4 and proteins like Sall4, Esrrb, and components of the Wnt signaling pathway, all of which have roles in pluripotency. nih.goved.ac.uk Other identified interactors include Nucleophosmin (Npm1) and Translationally Controlled Tumor Protein (Tpt1), which have been shown to be important for maintaining the embryonic stem cell phenotype. aging-us.com
The discovery of these novel interactions provides a more comprehensive picture of how Oct4 functions. It is not just a simple DNA-binding protein but a central hub that integrates signals from multiple pathways to maintain the delicate state of pluripotency. embopress.org This complex network of protein-protein interactions allows for a highly regulated and buffered system that is robust to molecular noise and capable of making precise cell fate decisions. nih.govembopress.org
Table 2: Selected Oct4 Interacting Proteins and Their Function
| Interacting Protein | Function/Role in Complex |
|---|---|
| SOX2 | Core transcription factor; forms heterodimer with Oct4 to activate pluripotency genes. wikipedia.org |
| NANOG | Core transcription factor; co-occupies target genes with Oct4 and SOX2. mit.edu |
| Sall4 | Transcription factor; part of the expanded Oct4 interactome. nih.gov |
| Esrrb | Transcription factor; associated with the basal transcription machinery. ed.ac.uk |
| Nucleophosmin (Npm1) | Involved in ribosome biogenesis and transcription; forms a complex with Oct4. aging-us.com |
| β-catenin | Component of the Wnt signaling pathway; buffers Oct4 activity. embopress.org |
Based on a comprehensive review of the available scientific literature, it is not possible to generate a detailed article focusing solely on the post-translational modifications (PTMs) of the Oct3B protein that adheres to the provided outline and quality standards.
The vast majority of research on the post-translational modifications of the "Oct4" (POU5F1) protein does not distinguish between its different isoforms, such as Oct4A and Oct4B (of which Oct3B is a variant). The extensive studies on phosphorylation, ubiquitination, and other PTMs have been conducted primarily in the context of embryonic stem cell pluripotency, a function attributed to the nuclear isoform, Oct4A.
There is a significant lack of specific research data detailing the phosphorylation sites, involved kinases, E3 ubiquitin ligases, acetylation, methylation, or the crosstalk between these modifications specifically on the this compound. Applying the detailed findings related to Oct4A to the Oct3B isoform would be scientifically inaccurate and speculative.
One study noted that the observed protein levels of an Oct4B isoform in glioblastoma cells might be attributable to changes in protein stability, possibly due to post-translational modification, but this was a hypothesis rather than a detailed research finding nih.gov.
Therefore, due to the absence of specific and verifiable research findings on the post-translational modifications of the this compound in the accessible literature, generating the requested scientifically accurate and detailed article is not feasible at this time.
Integration of Oct3B into Cellular Signaling Pathways
Downstream Effectors and Signaling Networks Modulated by Oct3B
The protein formerly designated as Oct3B, now more commonly identified as Oct4B, an isoform of the POU5F1 gene, functions as a modulator of distinct downstream effector genes and signaling networks. While the canonical Oct4A isoform is primarily nuclear and a master regulator of pluripotency, Oct4B exhibits different localization patterns and functional roles, particularly in the context of cellular stress and carcinogenesis. Research has begun to elucidate the specific molecular pathways influenced by Oct4B, distinguishing its functions from those of Oct4A.
Modulation of Cell Cycle and Apoptosis Regulatory Pathways
A significant body of research indicates that Oct4B plays a crucial role in regulating key genes involved in cell cycle control and apoptosis, particularly in cancer cells. In breast cancer cell lines, for example, Oct4B has been shown to exert a more prominent role than Oct4A in the transcriptional regulation of downstream genes. nih.govspandidos-publications.com
Knockdown of Oct4B via RNA interference (RNAi) in these cells leads to the upregulation of cell cycle inhibitors such as p16INK4a and p14ARF. nih.gov Concurrently, this reduction in Oct4B levels results in an increase in the pro-apoptotic factor Bax and a decrease in the anti-apoptotic factor Bcl-2. nih.gov These changes at the genetic level correlate with an increased rate of apoptosis in cells with depleted Oct4B, suggesting that a key function of Oct4B in this context is to prevent programmed cell death. nih.gov
Interestingly, the relationship between Oct4B and the tumor suppressor p53 appears to be complex. While activated p53 typically promotes apoptosis by regulating Bax and Bcl-2, studies have shown that Oct4B positively regulates p53. nih.govtandfonline.com However, the expression of p21, a primary downstream target of p53 involved in cell cycle arrest, remains unchanged following Oct4B interference. This suggests that Oct4B may induce p53-independent apoptotic pathways. nih.gov
The table below summarizes the key downstream effector genes of Oct4B involved in the p53 and p16 signaling pathways.
| Gene Target | Effect of Oct4B Expression | Functional Consequence |
| p16INK4a | Repression | Promotes cell cycle progression |
| p14ARF | Repression | Promotes cell cycle progression |
| Bax | Repression | Inhibition of apoptosis |
| Bcl-2 | Activation | Inhibition of apoptosis |
| p53 | Activation | Complex role, potentially p53-independent apoptosis modulation |
Involvement in Epithelial-Mesenchymal Transition and Wnt/β-catenin Signaling
Recent studies have implicated Oct4B in the process of epithelial-mesenchymal transition (EMT), a cellular program that is crucial for embryonic development and is often hijacked by cancer cells to promote metastasis. ovid.com Oct4B has been found to facilitate cancer dissemination through a pathway dependent on hypoxia-inducible factor (HIF)-2α. ovid.com
Furthermore, Oct4B has been shown to regulate EMT through the Wnt/β-catenin signaling pathway. ovid.com In bladder cancer cells, both the pseudogene OCT4-pg5 and Oct4B have been demonstrated to activate β-catenin. Overexpression of Oct4B enhances β-catenin expression, while its downregulation leads to a reduction in β-catenin levels. ovid.com This suggests that Oct4B may induce EMT by activating Wnt/β-catenin signaling, thereby promoting tumor progression and metastasis. ovid.com
The interaction between Oct4B and the Wnt/β-catenin pathway highlights a critical signaling network through which this protein isoform can influence cancer cell behavior.
| Signaling Pathway | Key Mediator Modulated by Oct4B | Cellular Process |
| Wnt/β-catenin | β-catenin | Epithelial-Mesenchymal Transition (EMT) |
It is important to note that the human OCT4 gene can produce multiple protein isoforms through alternative splicing and translation initiation sites, including OCT4B-265, OCT4B-190, and OCT4B-164. spandidos-publications.comnih.gov While research is ongoing, some studies have begun to delineate the specific functions of these different Oct4B variants. For instance, the OCT4B-190 isoform has been particularly noted for its expression in glioblastoma stem cells and its role in promoting anchorage-independent growth. nih.gov
Cellular and Developmental Roles of Oct3b Protein
Impact on Pluripotency Maintenance (and lack thereof for Oct3B vs. Oct3A)
OCT3A is recognized as the canonical transcription factor essential for the establishment and maintenance of pluripotency in embryonic stem cells (ESCs) and embryonal carcinoma cells. nih.gov Its precise expression level is critical; deviations, either up or down, can lead to differentiation into various lineages. nih.govwalshmedicalmedia.com In contrast, OCT3B is described as a cytoplasmic protein found in nonpluripotent cells, with its functions in pluripotency maintenance being significantly different from, or absent compared to, OCT3A. nih.gov While some studies have detected "OCT3B/4" in human blastocysts in both the inner cell mass (ICM) and trophectoderm (TE), and noted its requirement for ICM pluripotency, this likely refers to the broader POU5F1 expression or an antibody recognizing multiple isoforms, with the specific contribution of OCT3B to pluripotency being limited or absent compared to OCT3A. researchgate.netresearchgate.net OCT4 (OCT3A) expression is typically downregulated as stem cells differentiate. nih.gov
The differential roles of OCT3A and OCT3B highlight the complexity of the POU5F1 gene products:
| Isoform | Primary Location/Expression | Known Role in Pluripotency | Other Roles |
| OCT3A (Oct4) | Nucleus (primarily in ESCs and germ cells) | Essential for maintenance and induction of pluripotency | Regulates genes for self-renewal, represses differentiation pathways |
| OCT3B | Cytoplasm (wider range of cell types, including differentiated cells) | Limited or absent compared to OCT3A | Involved in regulation of cell growth and differentiation |
Influence on Stem Cell Self-renewal and Differentiation Pathways
While OCT3A is a key component of the transcriptional network controlling stem cell self-renewal and repressing differentiation pathways, the influence of OCT3B appears to be directed more towards the regulation of cell growth and differentiation in nonpluripotent contexts. ontosight.airesearchgate.netnih.govbiocompare.com The presence of the oct3B splice variant in differentiated cells suggests its involvement in the regulatory mechanisms of these mature cell types, potentially influencing their behavior or response to differentiation cues. googleapis.com Stem cell self-renewal and differentiation are complex processes orchestrated by intricate networks of transcription factors and signaling pathways. mdpi.com
The precise level of OCT4 (OCT3A) expression is crucial for directing stem cell fate. For instance, a less than twofold increase in OCT4 expression can induce differentiation into primitive endoderm and mesoderm, while its repression can lead to differentiation towards trophectoderm. nih.govwalshmedicalmedia.com This quantitative control underscores the delicate balance required for maintaining the stem cell state or committing to specific lineages.
Oct3B Involvement in Organogenesis and Tissue Development (Experimental Models)
Organogenesis and tissue development are complex processes that involve coordinated cell fate decisions, proliferation, and apoptosis. nih.govgoogle.comnih.govscience.govresearchgate.netbdbiosciences.com While OCT3A's role is primarily in the early stages of development and the establishment of pluripotent lineages, the presence of the oct3B splice variant in differentiated cells suggests potential roles in later developmental processes or in the maintenance and function of mature tissues. googleapis.com Apoptosis, or programmed cell death, is a fundamental mechanism contributing to the morphological and functional development of multicellular organisms and maintaining tissue homeostasis. nih.govbdbiosciences.comjournalofoncology.org Proteins are crucial players in these developmental and maintenance processes, as seen in studies examining proteins associated with bone mineral density changes. usc.edu
Role in Cellular Proliferation and Apoptosis Mechanisms (in vitro/in vivo models)
OCT3B has been implicated in the regulation of cell growth and differentiation. ontosight.ai The broader POU5F1 protein, encompassing its isoforms, is known to influence cellular proliferation, differentiation, and survival. ontosight.ai The balance between cell proliferation and apoptosis is vital for normal development and tissue homeostasis. bdbiosciences.com While much research on the link between POU5F1 and these processes has focused on OCT3A in the context of stem cell expansion and survival, the presence of OCT3B in differentiated cells suggests it may have roles in regulating proliferation or apoptosis in these specific cellular environments. Apoptosis is a tightly regulated process involving various proteins and pathways, triggered by diverse internal and external signals. nih.govjournalofoncology.org Studies using in vitro and in vivo models have explored the mechanisms of apoptosis induced by various factors. nih.gov
| Cellular Process | Potential Involvement of Oct3B | Related Research Findings |
| Cell Growth | Indicated role in regulation. ontosight.ai | POU5F1 (including isoforms) influences cell proliferation. ontosight.ai |
| Cellular Proliferation | Potential influence in differentiated cells. | OCT4 and NANOG control proliferation in stem cells. researchgate.net Balance with apoptosis is crucial for homeostasis. bdbiosciences.com |
| Apoptosis | Potential role in regulating cell survival in differentiated cells. | Apoptosis is essential for development and tissue homeostasis. nih.govbdbiosciences.comjournalofoncology.org POU5F1 influences cell survival. ontosight.ai |
Compound Information:
Oct3B protein is an isoform of the protein encoded by the POU5F1 gene. As a protein, it does not have a PubChem CID, which is assigned to chemical compounds.
| Name | Type | Identifier |
| POU5F1 gene | Gene | - |
| This compound | Protein | - |
Pathophysiological Involvement of Oct3b Protein Pre Clinical Research
Aberrant Oct3B Protein Expression in Disease Models
The precise regulation of Oct3B expression is crucial for normal cellular function, and its dysregulation is a hallmark of certain pathological states, most notably cancer. Experimental models have been instrumental in elucidating the consequences of its abnormal expression.
Ectopic or heightened expression of Oct3B in somatic cells has been shown to induce profound biological changes consistent with malignant transformation and progression. In pre-clinical studies, forcing the overexpression of Oct3B in various cancer cell lines has been linked to the acquisition of aggressive, stem-like characteristics.
For instance, in gastric cancer cell lines, the simultaneous overexpression of Oct3B and another stem cell factor, SOX2, led to significant increases in cell proliferation, migration, and invasion capabilities. nih.gov These cells also exhibited enhanced resistance to chemotherapeutic agents and showed a markedly greater ability to form tumors when xenografted into mice. nih.gov Similarly, studies in lung cancer models demonstrated that cells with high Oct3B expression were more resistant to a wide array of conventional chemotherapies, including cisplatin (B142131), doxorubicin, and paclitaxel. hubbry.com This phenotype of chemoresistance linked to Oct3B overexpression has also been observed in models of breast cancer, bladder cancer, and mesothelioma. hubbry.com In a mouse model of breast cancer, cells expressing Oct3B were found to be more tumorigenic than their Oct3B-negative counterparts, further cementing the protein's role in driving cancer pathology. hubbry.com
Table 1: Biological Consequences of Oct3B Overexpression in Pre-clinical Models
| Cancer Model | Experimental System | Observed Biological Consequences | Reference |
|---|---|---|---|
| Gastric Cancer | Cell Lines (with SOX2) | Increased proliferation, migration, invasion, drug resistance, stem cell characteristics | nih.gov |
| Gastric Cancer | Mouse Xenograft Model | Significantly enhanced tumorigenic ability (increased tumor size and weight) | nih.gov |
| Lung Cancer | Cell Lines | Resistance to cisplatin, etoposide, doxorubicin, paclitaxel, and gamma radiation | hubbry.com |
| Breast Cancer | Mouse Model | Increased tumorigenicity | hubbry.com |
| Bladder Cancer | Cell Lines | Associated with chemotherapy-induced tumor recurrence | hubbry.com |
| Mesothelioma | Cell Lines | Resistance to cisplatin | hubbry.com |
Conversely, diminishing the expression of Oct3B in cancer cells that rely on it has been shown to reverse malignant traits. Gene knockdown studies, often using RNA interference techniques, have provided compelling evidence for the necessity of Oct3B in maintaining the cancer phenotype.
In lung cancer cells, the knockdown of Oct3B resulted in increased sensitivity to both cisplatin and radiation therapy. hubbry.com Similarly, in glioma-initiating cells, reducing the levels of Oct3B and SOX2 was critical for diminishing tumorigenicity and rendered the glioma cells more susceptible to the chemotherapeutic agent temozolomide. hubbry.com Another study on stem-like breast cancer cells demonstrated that Oct3B knockdown led to a significant increase in apoptosis, both in vitro and in vivo. hubbry.com These findings collectively underscore the dependence of certain cancer cells on Oct3B for their survival and resistance to treatment.
Table 2: Effects of Oct3B Knockdown/Knockout in Pre-clinical Cancer Models
| Cancer Model | Experimental System | Consequences of Knockdown/Knockout | Reference |
|---|---|---|---|
| Lung Cancer | Cell Lines | Increased sensitivity to cisplatin and irradiation | hubbry.com |
| Glioma | Cell Lines | Increased sensitivity to temozolomide; reduced tumorigenicity | hubbry.com |
| Breast Cancer | Cell Lines (in vitro) & Mouse Model (in vivo) | Increased apoptosis in stem-like cancer cells | hubbry.com |
Mechanistic Contribution of Oct3B to Disease Progression in Experimental Systems
Oct3B contributes to disease pathology by hijacking fundamental cellular processes, primarily by reprogramming cells into a more primitive, stem-like state. This mechanism is central to its role in both cancer and developmental abnormalities.
The primary mechanism by which Oct3B drives cancer is through the promotion and maintenance of a subpopulation of cells known as cancer stem cells (CSCs). hubbry.com These cells possess the ability to self-renew and differentiate, properties that enable them to initiate tumors and drive relapse and metastasis. nih.govhubbry.com
Pre-clinical models show that Oct3B is a core component of the molecular circuitry that sustains this CSC state. hubbry.com Its overexpression is associated with other stem cell markers like SOX2 and CD44. nih.govhubbry.com By maintaining cells in an undifferentiated, stem-like state, Oct3B contributes directly to therapeutic resistance. nih.govhubbry.com CSCs are often more resistant to conventional therapies that target rapidly dividing cells, allowing them to survive treatment and subsequently repopulate the tumor. hubbry.com Therefore, Oct3B's role is not just in tumor initiation but critically in its persistence and recurrence following therapy. hubbry.com
The critical importance of tightly regulated Oct3B expression is profoundly evident in embryonic development. Pre-clinical animal models have established that both the absence and the overabundance of Oct3B lead to catastrophic developmental failures, effectively modeling severe developmental disorders.
In mouse models, a complete loss of Oct3B (knockout) is embryonic lethal. hubbry.compnas.org The embryos fail to form a proper inner cell mass (ICM), the structure that gives rise to the entire fetus; instead, the embryonic cells uniformly differentiate into trophectoderm, the tissue that forms the placenta. hubbry.compnas.org This demonstrates that Oct3B is indispensable for establishing the first pluripotent cell lineage in the embryo. hubbry.comnih.gov
Conversely, even a modest (less than twofold) increase in Oct3B expression levels in mouse embryos causes them to differentiate aberrantly into primitive endoderm and mesoderm, again resulting in developmental failure. pnas.org This highlights that the precise dosage of Oct3B is essential for maintaining pluripotency and guiding normal developmental pathways. pnas.org Furthermore, in a mouse model of fetal alcohol spectrum disorders (FASD), prenatal ethanol (B145695) exposure was found to induce a non-coding RNA related to Oct3B, which in turn suppressed Oct3B expression and led to a loss of neural stem cell identity and premature maturation, contributing to brain growth deficits. These models firmly establish that dysregulation of Oct3B is a direct cause of severe developmental abnormalities.
Oct3B as a Potential Molecular Target for Pre-clinical Therapeutic Strategies
Given its integral role in driving cancer stem cell properties and therapeutic resistance, Oct3B has emerged as a compelling molecular target for novel anti-cancer strategies. nih.govhubbry.com The logic behind targeting Oct3B is that its inhibition could eradicate the CSC population that is often responsible for tumor recurrence and metastasis.
Pre-clinical studies support this concept. As demonstrated in knockdown experiments, reducing Oct3B levels can re-sensitize resistant cancer cells to conventional treatments like chemotherapy and radiation. hubbry.com This suggests a therapeutic approach where Oct3B inhibitors could be used in combination with standard treatments to achieve a more durable response. The identification of pharmacological compounds that can decrease the expression of key tumor-promoting proteins represents a viable strategy in cancer therapy. Therefore, the development of small molecules or other modalities to specifically inhibit the expression or function of Oct3B is an active area of pre-clinical research aimed at targeting the root of tumor propagation and resistance.
Advanced Methodologies and Research Approaches for Oct3b Protein Studies
Techniques for Oct3B Gene and Transcript Analysis
Analyzing the gene and transcript variants of Oct3B (POU5F1B) is essential for understanding its diverse roles and regulatory mechanisms.
Quantitative Real-Time PCR (RT-qPCR) and Digital PCR for Isoform Quantification
Quantitative Real-Time PCR (RT-qPCR) has been a standard method for the relative quantification of mRNA isoforms for over a decade. nih.gov It measures RNA expression levels by monitoring the amplification of cDNA in real-time. nih.gov However, RT-qPCR typically requires large amounts of RNA input and provides relative abundance measurements. nih.gov
Digital PCR (dPCR), including droplet digital PCR (ddPCR), offers a more recent approach for the absolute quantification of nucleic acid molecules. nih.govnih.gov Unlike qPCR, dPCR partitions the sample into many microreactions, allowing for direct quantification of target sequences without the need for standard curves. thermofisher.comqiagen.com This makes dPCR particularly useful for quantifying low-abundance transcripts and detecting small differences in expression levels with high precision. thermofisher.comqiagen.com Studies comparing RT-qPCR and ddPCR for isoform quantification have shown that both methods can accurately quantify targets and exhibit similar precision and reproducibility, although ddPCR may require higher cost and workload. nih.gov
RNA Sequencing (RNA-Seq) and Long-Read Sequencing for Isoform Profiling
RNA Sequencing (RNA-Seq) is a powerful technology for characterizing the transcriptome and identifying gene expression profiles. pacb.com While traditional RNA-Seq using short reads is effective for identifying differentially expressed genes, it can be limited in its ability to fully resolve complex isoforms. nih.govnih.gov
Long-read sequencing (LRS) technologies, such as those offered by PacBio and Oxford Nanopore Technologies, address this limitation by sequencing entire RNA molecules in single reads. pacb.comnih.gov This enables unambiguous identification and more accurate quantification of expressed gene isoforms, including novel ones. pacb.comnih.govmedrxiv.org LRS can also be performed without PCR or reverse transcription steps, potentially reducing bias in expression quantification. nih.gov Combining LRS with techniques like single-cell and spatial transcriptomics allows for detailed isoform profiling at the cellular and tissue level. nih.govnih.gov Benchmarking studies have shown strong concordance between long-read and short-read RNA-Seq for transcript quantification, supporting the reliability of LRS for transcriptome profiling. pacb.combiorxiv.org
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-Seq) for DNA Binding
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) is a widely used technique to map protein-DNA interactions across the genome. thermofisher.comnih.govbiocompare.com This method is crucial for identifying the genomic regions where transcription factors like Oct3B (POU5F1B) bind, providing insights into gene regulation. thermofisher.combiocompare.comnih.gov
The process involves fixing cells to cross-link proteins to DNA, fragmenting the chromatin, and then using an antibody specific to the protein of interest (e.g., Oct3B) to immunoprecipitate the protein-DNA complexes. thermofisher.combiocompare.com The bound DNA is then sequenced to identify the binding sites. thermofisher.combiocompare.com ChIP-Seq allows for the genome-wide characterization of DNA-associated proteins and is an invaluable tool for biomarker discovery and understanding gene expression profiles in health and disease. thermofisher.combiocompare.com Studies have utilized ChIP-Seq to investigate the regulatory landscape of genes, including identifying transcription factors binding the promoter of the POU5F1B gene. maayanlab.cloud For example, ChIP-Seq analysis has revealed a recurrent superenhancer associated with the POU5F1B oncogene in colorectal cancers, contributing to its high expression. researchgate.net
Methods for Oct3B Protein Detection and Characterization
Beyond analyzing the gene and transcripts, understanding this compound requires techniques to detect its presence, determine its location within cells and tissues, and characterize its modifications.
Immunoblotting and Immunofluorescence for Expression and Localization
Immunoblotting (Western blotting) and Immunofluorescence (IF) are common techniques used to detect and assess the expression levels and localization of specific proteins, including Oct3B. researchgate.netnih.gov
Immunoblotting involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. This method provides information on the size and relative abundance of the protein in a sample. Immunofluorescence uses fluorescently labeled antibodies to visualize the location of a protein within cells or tissues. abcepta.comnih.gov This allows researchers to determine the subcellular localization of Oct3B, such as in the cytoplasm or nucleus, and its distribution within different cell types or tissues. nih.govatlasantibodies.com For instance, immunofluorescent staining has been used to show the localization of POU5F1B in the nucleoplasm of human cell lines. atlasantibodies.com Subcellular fractionation followed by immunoblotting can also be used to analyze the distribution of Oct3B in different cellular compartments like the cytoplasm, membrane, and nucleus. researchgate.net
Mass Spectrometry for PTM Profiling
Mass spectrometry (MS) is a powerful and unbiased analytical technique used for the comprehensive analysis of proteins and their post-translational modifications (PTMs). nih.govcreative-proteomics.comnih.gov PTMs, such as phosphorylation, ubiquitination, and acetylation, play critical roles in regulating protein function, localization, and interactions. creative-proteomics.combioinfor.comyoutube.com
MS-based proteomic profiling allows for the identification, localization, and quantification of PTMs on a protein. creative-proteomics.comnih.govmsbioworks.com Different MS approaches, including bottom-up, middle-down, and top-down MS, can be employed depending on the specific research question. nih.gov Bottom-up MS, which involves digesting proteins into peptides before analysis, is widely used for PTM identification and quantification, although it may not preserve information about co-occurring PTMs on different peptides. nih.gov Mass spectrometry has been used in studies investigating Oct3B, for example, in the proteomic characterization of POU5F1B-induced molecular changes and the analysis of its post-translational modifications, such as ubiquitination and palmitoylation, which are essential for its cytoplasmic localization and function. biorxiv.orgresearchgate.net
Approaches for Studying Oct4 Protein Interactions and Complexes
Understanding the proteins that interact with Oct4 is fundamental to deciphering its regulatory networks and cellular functions. Several biochemical and molecular techniques are utilized to identify and characterize Oct4-containing protein complexes.
Co-immunoprecipitation (Co-IP) and Affinity Purification-Mass Spectrometry (AP-MS)
Co-immunoprecipitation (Co-IP) is a widely used technique to investigate protein-protein interactions by using an antibody specific to Oct4 to pull down Oct4 along with any interacting partners from cell lysates. researchgate.netresearchgate.net Subsequent analysis of the precipitated proteins, typically by Western blot, can confirm the presence of suspected binding partners. researchgate.net
Affinity Purification-Mass Spectrometry (AP-MS) offers a more comprehensive approach to identify novel Oct4 interaction partners on a larger scale. researchgate.netresearchgate.netresearchgate.net This method involves purifying tagged Oct4 protein (e.g., with FLAG, HIS, or biotin (B1667282) tags) from cell lysates using affinity chromatography. researchgate.netresearchgate.netresearchgate.net The co-purified proteins are then identified using highly sensitive mass spectrometry. researchgate.netresearchgate.netresearchgate.net AP-MS has been instrumental in mapping the Oct4 interactome in different cellular states, such as in human embryonic stem cells (hESCs) in both naive and primed pluripotent states. Studies using AP-MS have revealed that Oct4 interacts with various protein complexes, including ATP-dependent chromatin remodelers like the BAF complex, involving subunits such as BRG1 (SMARCA4) and BRM (SMARCA2). researchgate.net
Research Findings from AP-MS Studies:
| Associated Protein (Gene Symbol) | Complex Membership (if applicable) | Cellular State | Reference |
| BRG1 (SMARCA4) | BAF complex | Naive and Primed hESCs | researchgate.net |
| BRM (SMARCA2) | BAF complex | Naive hESCs | researchgate.net |
| BAF155 (SMARCC1) | BAF complex | Naive and Primed hESCs | researchgate.net |
| SOX2 | Core pluripotency network | Primed hESCs | researchgate.net |
| WWP2 | Ubiquitin ligase | - | uniprot.org |
| UBE2I | SUMO-conjugating enzyme | - | uniprot.org |
| ZSCAN10 | Transcription factor | - | uniprot.org |
| PCGF1 | Polycomb group protein | - | uniprot.org |
| ESRRB | Transcription factor | - | uniprot.org |
| ZNF322 | Transcription factor | - | uniprot.org |
| MAPK8 | MAP kinase | - | uniprot.org |
| MAPK9 | MAP kinase | - | uniprot.org |
| FBXW8 | E3 ubiquitin ligase subunit | - | uniprot.org |
| FBXW4 | E3 ubiquitin ligase subunit | - | uniprot.org |
| SOX15 | Transcription factor | - | uniprot.org |
Note: This table is a simplified representation of potential interactions identified through various studies and techniques, including but not limited to AP-MS.
These studies highlight the dynamic nature of the Oct4 interactome and its association with complexes involved in chromatin remodeling and transcriptional regulation, crucial for maintaining pluripotency and directing differentiation. researchgate.net
Yeast Two-Hybrid (Y2H) Screens and Mammalian Two-Hybrid Systems
Yeast Two-Hybrid (Y2H) screens are a classical method for identifying binary protein-protein interactions. researchgate.netnih.gov In this system, Oct4 is typically fused to a DNA-binding domain (DBD), and a library of potential interacting proteins is fused to a transcription activation domain (AD). nih.gov Interaction between Oct4 and a prey protein brings the DBD and AD into proximity, activating the transcription of a reporter gene. nih.gov Y2H can be used for high-throughput screening to discover novel Oct4 binding partners. researchgate.net
Mammalian Two-Hybrid systems operate on similar principles but are conducted in mammalian cells. nih.govspringernature.com This offers the advantage of studying interactions in a more native cellular environment, allowing for proper post-translational modifications and protein localization that may be crucial for interaction. nih.gov These systems are valuable for confirming interactions identified by other methods or for screening libraries in a mammalian context. nih.gov
Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) Assays
Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) are techniques used to study protein-protein interactions in live cells, providing insights into the spatial proximity and dynamics of interacting molecules. researchgate.netnih.govmdpi.com These methods rely on the non-radiative transfer of energy between a donor fluorophore (or a luciferase in BRET) and an acceptor fluorophore when they are within close proximity (typically <10 nm). mdpi.com
In BRET, a luciferase fused to one protein (e.g., Oct4) generates light upon substrate addition, which excites an acceptor fluorophore fused to a potential interacting protein. mdpi.com FRET utilizes external excitation light to excite a donor fluorophore, which then transfers energy to an acceptor fluorophore. mdpi.com The detection of energy transfer (indicated by acceptor emission upon donor excitation or luminescence) suggests that the two fusion proteins are interacting or are in close proximity. These techniques can be adapted to study Oct4 interactions and conformational changes in real-time within living cells. mdpi.com
In Vitro and In Vivo Model Systems for Oct4 Research
Investigating the multifaceted roles of Oct4 necessitates the use of diverse model systems, ranging from controlled cell culture environments to complex living organisms.
Cell Culture Models (e.g., Embryonic Stem Cells, Cancer Cell Lines)
Cell culture models are indispensable tools for studying Oct4 function at the cellular and molecular levels. Embryonic Stem Cells (ESCs) are a primary model for Oct4 research due to its critical role in maintaining their pluripotency. nih.govoup.comnih.govresearchgate.net ESCs expressing reporters for Oct4, such as GFP or Venus under the control of the Oct4 promoter, allow for the visualization and sorting of pluripotent cells. researchgate.netpnas.orgresearchgate.net Studies using ESCs have demonstrated that precise levels of Oct4 expression are essential for maintaining the undifferentiated state; both overexpression and downregulation can lead to differentiation. nih.gov
Cancer cell lines are also widely used to study the aberrant expression and function of Oct4 in tumorigenesis. nih.govspandidos-publications.comoup.com Oct4 expression has been detected in various cancer cell lines, and its presence is often associated with stem-like properties, proliferation, migration, and invasion. nih.govspandidos-publications.comoup.combiorxiv.org Cell lines derived from germ cell tumors, such as seminomas and embryonal carcinomas, are particularly relevant as they consistently express Oct4. aacrjournals.org Studies in cancer cell lines utilize techniques like gene knockdown or overexpression to investigate the impact of Oct4 on cancer cell behavior and identify potential therapeutic targets. spandidos-publications.comoup.com
Examples of Cell Culture Models in Oct4 Research:
| Cell Type / Line | Organism | Research Focus | Key Findings | Reference |
| Embryonic Stem Cells (ESCs) | Mouse | Pluripotency maintenance, differentiation, protein interactions | Oct4 is essential for pluripotency; interacts with chromatin remodelers; required for proper lineage choice. nih.govelifesciences.org | nih.govelifesciences.org |
| Embryonic Stem Cells (ESCs) | Human | Pluripotency maintenance, protein interactions, naive vs. primed states | Oct4 interactome differs between naive and primed states; cooperates with distinct BAF complexes. researchgate.net | researchgate.net |
| Spermatogonia Stem Cells (SSCs) | Human | Differentiation into neurons | Oct4 expression decreases during differentiation; linked to stem cell maintenance and reprogramming. nih.gov | nih.gov |
| Various Cancer Cell Lines | Human | Aberrant expression, role in proliferation, migration, invasion, stemness | Oct4 detected in various lines; associated with stem-like properties; potential therapeutic target. nih.govspandidos-publications.comoup.combiorxiv.org | nih.govspandidos-publications.comoup.combiorxiv.org |
| Renal Cell Carcinoma (RCC) cells | Human | Aberrant expression, regulation by hypoxia | Oct4 is upregulated in RCC; expression influenced by hypoxia. biorxiv.org | biorxiv.org |
| Neural Stem Cells (NSCs) | Mouse | Role of Oct4 pseudogenes in neural maturation | Oct4 pseudogene transcripts expressed in NSCs; one pseudogene (mOct4pg9) can suppress Oct4 expression and affect neural maturation. nih.gov | nih.gov |
Genetically Engineered Animal Models (e.g., Knockout, Transgenic Mice)
Genetically engineered animal models, particularly mice, have been invaluable for studying the in vivo functions of Oct4 during embryonic development and in disease contexts. nih.govnih.gov
Knockout (KO) mice with targeted deletion of the Pou5f1 gene (encoding Oct4) have revealed its absolute requirement for early embryonic development. Pou5f1-null mouse embryos fail to form a proper inner cell mass (ICM) and die around embryonic day 4.5. aacrjournals.orgelifesciences.orgresearchgate.netpnas.org Conditional knockout models, where Oct4 can be deleted in a tissue-specific or time-dependent manner, allow for the investigation of Oct4 function in specific lineages or developmental stages. researchgate.netnih.gov Studies using conditional knockouts have shown that Oct4 is required for maintaining the epiblast and primordial germ cells (PGCs). researchgate.netnih.govpnas.org
Transgenic mice carrying modified Pou5f1 genes or reporter constructs have also provided significant insights. Transgenic lines expressing fluorescent proteins under the control of the Oct4 promoter enable the tracking of Oct4-expressing cells during development and in adult tissues. researchgate.netpnas.orgresearchgate.net For example, Oct4-GFP transgenic mice (OG2 mice) are widely used to identify and isolate pluripotent cells. researchgate.netresearchgate.net Transgenic models overexpressing Oct4 can be used to study the consequences of aberrant Oct4 expression, such as in the context of cancer or reprogramming. nih.gov
While mice are the most common, genetically engineered large animal models, such as pigs and cattle, are also being developed to study Oct4 function, offering systems that may more closely mimic human development or disease. researchgate.netpnas.orgbio-integration.orgscienceopen.com For instance, Oct4 knockout in bovine embryos has shown that Oct4 is necessary for maintaining NANOG-positive epiblast cells, similar to human development but contrasting with findings in mice. pnas.orgbio-integration.org
Research Findings from Genetically Engineered Animal Models:
| Model System | Organism | Research Focus | Key Findings | Reference |
| Pou5f1 Knockout Mice | Mouse | Early embryonic development, pluripotency | Embryonic lethal (E4.5); failure of ICM formation; required for epiblast and PGC maintenance. aacrjournals.orgelifesciences.orgresearchgate.netpnas.org | aacrjournals.orgelifesciences.orgresearchgate.netpnas.org |
| Conditional Pou5f1 Knockout Mice | Mouse | Tissue-specific and temporal Oct4 function | Allows study of Oct4 roles in specific lineages/stages; e.g., required for PGCs and epiblast maintenance. researchgate.netnih.gov | researchgate.netnih.gov |
| Oct4-GFP/Venus Transgenic Mice | Mouse | Tracking pluripotent cells, cell fate mapping | Enables visualization and isolation of Oct4-expressing cells; useful for monitoring pluripotency and reprogramming. researchgate.netpnas.orgresearchgate.netnih.gov | researchgate.netpnas.orgresearchgate.netnih.gov |
| Oct4 Overexpression Transgenic Mice | Mouse | Aberrant Oct4 expression effects | Can induce transdifferentiation (e.g., in Müller glia) and stimulate neurogenesis in conjunction with other factors. nih.gov | nih.gov |
| OCT4 Knockout Bovine Embryos | Cattle | Early embryonic development, comparison to mouse/human | Required for maintaining NANOG-positive epiblast cells, similar to human development. pnas.orgbio-integration.org | pnas.orgbio-integration.org |
| Oct4-EGFP Transgenic Pigs (OG2 construct) | Pig | Large animal model for reprogramming and pluripotency studies | EGFP expression confined to pluripotent cells (germ line, ICM, trophectoderm of blastocysts, testicular germ cells). researchgate.net | researchgate.net |
| Oct4-Venus Transgenic Rats | Rat | Monitoring pluripotency of rat ES cells | Enables monitoring of pluripotency during ES cell establishment; useful for generating iPS cells. pnas.org | pnas.org |
These diverse model systems, coupled with the advanced methodologies for studying protein interactions, provide a powerful toolkit for unraveling the intricate biology of Oct4 and its implications in development and disease.
Computational and Bioinformatics Analysis in Oct3B Research
Computational and bioinformatics approaches are essential for unraveling the complexities of this compound, its evolutionary history, interactions, and functional pathways. These methods allow researchers to analyze large-scale biological data, generate predictive models, and gain insights that complement experimental findings. omicstutorials.com
Sequence Homology and Phylogenetic Analysis of Oct3B and Related Proteins
Sequence homology and phylogenetic analysis are fundamental bioinformatics techniques used to understand the evolutionary relationships between proteins and identify conserved regions that may be functionally important. POU5F1B arose by retrotransposition of POU5F1/OCT4 in the last common ancestor of modern Hominoidae. researchgate.netbiorxiv.org This indicates a close evolutionary relationship with the well-known pluripotency factor OCT4.
Studies involving sequence analysis of Oct3 (which includes isoforms Oct3A and Oct3B encoded by the POU5F1 gene, distinct from the POU5F1B gene) and related genes have revealed the presence of multiple OTF3-related genes and pseudogenes in the human genome. genecards.orggenenames.org Human Oct3A and Oct3B isoforms, generated by alternative splicing of the POU5F1 gene, share a high degree of amino acid identity in their COOH-termini. genenames.org The sequence of human Oct3A shows significant amino acid identity with mouse Oct3. genenames.org
Phylogenetic analysis helps to trace the evolutionary lineage of POU5F1B and its paralogs, providing context for understanding the divergence of function and expression patterns. While the search results specifically mention phylogenetic analysis in the context of other gene families like slc22 and TP53 d-nb.infoprotocols.io, the principles apply directly to studying the evolutionary history of POU5F1B relative to POU5F1 and other POU domain proteins. This involves identifying homologous sequences across different species, performing multiple sequence alignments to identify conserved and divergent residues, and constructing phylogenetic trees to visualize evolutionary relationships. protocols.ioamnh.orgdunnlab.org
Predictive Modeling of this compound Interactions and Functions
Predictive modeling approaches are crucial for inferring the potential interactions and functions of this compound based on its sequence, structure (if available or predicted), and associations with other biological molecules. Given that proteins often function through interactions with other proteins, DNA, or RNA, predicting these interactions computationally can provide valuable hypotheses for experimental validation. nih.govnih.gov
Protein-protein interaction (PPI) prediction methods leverage various data sources, including protein sequences, structural information, and omics data. biorxiv.orgmdpi.combiorxiv.org Deep learning models, including those utilizing protein language models, have shown promise in predicting PPIs based solely on sequence information. nih.govbiorxiv.orgmdpi.combiorxiv.org These models learn complex patterns within protein sequences that are indicative of interaction interfaces or functional associations.
Computational tools and databases can be used to predict functional associations and potential interacting partners for POU5F1B based on its known properties and co-expression data. maayanlab.cloud For instance, functional association analysis for POU5F1B has identified thousands of associations with biological entities across various categories, including molecular profiles, organisms, chemicals, functional terms, diseases, phenotypes, and cell lines. maayanlab.cloud These associations are extracted from numerous datasets and can be ranked by standardized values. maayanlab.cloud
Predictive modeling can also extend to forecasting the impact of sequence variations on Oct3B function or its role in disease. Although specific predictive modeling studies focused solely on Oct3B's interactions were not extensively detailed in the search results, the general methodologies for PPI prediction and functional association analysis are directly applicable to POU5F1B research. maayanlab.cloudnih.govbiorxiv.orgmdpi.combiorxiv.org
Transcriptome and Proteome Data Integration for Oct3B Pathway Discovery
Integrating transcriptome (RNA expression) and proteome (protein expression) data provides a more comprehensive view of the biological systems in which Oct3B is involved and can help identify the pathways it influences. omicstutorials.comgeneviatechnologies.com Differential gene and protein expression analysis in various conditions, such as different cell types or disease states, can reveal correlations with POU5F1B expression levels. researchgate.netproteinatlas.org
Bioinformatics workflows allow for the integration of these disparate data types to identify key regulatory networks and pathways. omicstutorials.comresearchgate.net For example, meta-analysis of integrated ChIP-seq (identifying DNA binding sites of proteins) and RNA-seq data has been used to identify genomic regions affected by transcription factors, and POU5F1B was recognized in such analyses in the context of breast cancer. researchgate.net This suggests that POU5F1B may be involved in transcriptional regulation, potentially as a transcription factor itself or by influencing the activity of other transcription factors. maayanlab.cloudresearchgate.net
Proteomic characterization studies can identify proteins whose abundance changes upon POU5F1B overexpression or knockdown, providing insights into the downstream effects of POU5F1B. researchgate.net Analysis of proteomic data can involve identifying and quantifying protein abundances, performing differential expression analysis, and conducting pathway enrichment analysis to understand the biological processes associated with the observed protein changes. geneviatechnologies.com Integrating this with transcriptome data can help distinguish between transcriptional and post-transcriptional regulatory events influenced by POU5F1B. geneviatechnologies.comresearchgate.net
Future Directions and Emerging Research Avenues for Oct3b Protein
Elucidating Novel Functions and Context-Specific Roles of Oct3B
Future research should focus on uncovering novel functions of Oct3B beyond its known involvement in cell growth and differentiation. ontosight.ai Given its expression in a wider range of cell types compared to Oct4A, understanding its context-specific roles in various tissues and developmental stages is crucial. ontosight.ai This could involve detailed studies in different cellular environments and developmental time points to identify unique gene targets and signaling pathways regulated by Oct3B. Investigating its participation in processes like cellular stress responses, metabolism, or specific tissue development could reveal previously unrecognized functions. nih.gov
Decoding the Full Extent of Oct3B Isoform Diversity and Functional Specificity
The POU5F1 gene generates multiple transcripts and protein isoforms through alternative splicing and alternative translation initiation, including Oct4A, Oct4B (which includes Oct3B-265, Oct3B-190, and Oct3B-164), and Oct4B1. nih.gov While Oct4A's role in pluripotency is defined, the functional specificity of the different Oct3B isoforms (Oct3B-265, Oct3B-190, Oct3B-164) remains less clear. nih.gov Future research needs to comprehensively decode the full spectrum of Oct3B isoforms, their expression patterns, subcellular localization, and unique functional contributions. nih.govresearchgate.net Techniques such as full-length transcriptome sequencing and advanced proteomics can help identify and quantify these isoforms accurately. sustech.edu.cn Understanding how the subtle structural differences between these isoforms dictate their distinct functions and interactions is a key challenge. nih.govfrontiersin.org
Table 1: Selected POU5F1 Isoforms and Characteristics
| Isoform Name | Approximate Amino Acid Length | Primary Expression Context | Known General Function |
| Oct4A | 360 | Embryonic Stem Cells | Maintenance of Pluripotency |
| Oct3B-265 | 265 | Wider range of cell types | Cell Growth and Differentiation |
| Oct3B-190 | 190 | Detected in ES cells under heat shock | May respond to cell stresses |
| Oct3B-164 | 164 | Not clearly defined | Function still unclear |
| Oct4B1 | - | Highly expressed in hES cells | Function still unclear |
Note: Oct3B is often used interchangeably with Oct4B, which encompasses multiple protein products. nih.govnih.govsinobiological.com
Advanced Understanding of Oct3B Post-translational Regulation and Crosstalk
Post-translational modifications (PTMs) significantly expand the functional diversity of proteins, influencing their activity, localization, and interactions. news-medical.netthermofisher.com Research into Oct3B's PTMs, such as phosphorylation, glycosylation, ubiquitination, and others, is essential to understand how its function is dynamically regulated. news-medical.netwikipedia.orgresearchgate.net Identifying the specific enzymes (kinases, phosphatases, ubiquitin ligases, etc.) that modify Oct3B and the cellular signals that trigger these modifications will provide insights into its regulatory networks. Furthermore, investigating the crosstalk between different PTMs on Oct3B and how they collectively influence its behavior is a critical area for future study. researchgate.netnih.gov Understanding how Oct3B's PTMs integrate with other cellular signaling pathways is also important. uu.nlnih.gov
Deeper Integration of Oct3B into Systems Biology and Network-Level Analyses
To fully appreciate Oct3B's biological impact, it is necessary to move beyond studying it in isolation and integrate it into systems biology and network-level analyses. numberanalytics.com This involves mapping its protein-protein interaction network to identify its binding partners and understanding how these interactions influence cellular processes. youtube.combjcancer.orgebi.ac.uk Utilizing techniques like mass spectrometry-based proteomics and computational tools for network analysis can help build comprehensive interaction maps. bjcancer.orgebi.ac.uknih.gov Furthermore, integrating Oct3B's transcriptional regulation data with its interaction network and PTM profile can provide a holistic view of its role within complex cellular systems and signaling pathways. numberanalytics.combrylinski.org
Pre-clinical Exploration of Oct3B Modulation in Disease Models
Given the known involvement of POU5F1 (including its isoforms) in various diseases, particularly cancer, pre-clinical exploration of modulating Oct3B activity in disease models is a significant future direction. nih.govresearchgate.net Research could investigate whether targeting Oct3B specifically, perhaps due to its distinct expression patterns or functions compared to Oct4A, could offer therapeutic advantages. ontosight.ainih.gov This would involve studies in relevant in vitro (e.g., cell lines) and in vivo (e.g., mouse models) disease models to assess the effects of Oct3B overexpression, knockdown, or inhibition on disease progression, such as tumor growth, metastasis, or response to therapy. als.netnih.govsygnaturediscovery.com Identifying specific diseases or subtypes where Oct3B plays a prominent role is a necessary first step.
Development of Advanced Research Tools for Oct3B Investigation
Advancing the study of Oct3B necessitates the development of more specific and sensitive research tools. This includes generating antibodies that can reliably distinguish between the different Oct3B isoforms and their specific PTM states. nih.govaptamergroup.com Improved reporter systems and imaging techniques are needed to track Oct3B isoform expression, localization, and dynamics in live cells and organisms. advancedsciencenews.com The development of advanced computational tools for predicting Oct3B isoform structures, PTMs, and interaction partners will also be crucial for guiding experimental design and interpreting complex datasets. nih.govdrugtargetreview.comarxiv.org Furthermore, the creation of robust cell and animal models that specifically manipulate individual Oct3B isoforms will be invaluable for functional studies. sygnaturediscovery.comcurefa.org
Table 2: Examples of Research Tools and Resources
| Tool/Resource Type | Application Area | Examples/Notes |
| Antibodies | Detection, Localization, Immunoprecipitation | Isoform-specific antibodies, PTM-specific antibodies |
| Recombinant Proteins | Biochemical Assays, Interaction Studies | Recombinant Oct3B isoforms |
| Reporter Systems | Tracking Gene/Protein Expression | Fluorescent protein tags, Luciferase reporters |
| Imaging Techniques | Subcellular Localization, Dynamics | Confocal microscopy, Live-cell imaging |
| Computational Tools | Data Analysis, Prediction, Modeling | Protein interaction network analysis software (e.g., STRING, Cytoscape), PTM prediction tools, Structure prediction algorithms |
| Cell Line Repositories | In vitro Studies | Access to various cell lines, including disease models |
| Animal Models | In vivo Studies | Mouse models with specific gene modifications |
| Omics Data Repositories | Integrated Analysis | Transcriptomics, Proteomics, PTM data |
Q & A
Q. How can researchers distinguish Oct3B from Oct3A isoforms experimentally?
Oct3B and Oct3A are alternative splicing variants of the POU5F1 gene, differing in their N-terminal regions. To differentiate them:
- Use isoform-specific primers in RT-PCR targeting unique exons (e.g., exon 1 for Oct3A vs. exon 2 for Oct3B) .
- Perform Western blotting with antibodies recognizing isoform-specific epitopes (e.g., Oct3A has a longer N-terminal domain (360 aa) vs. Oct3B (265 aa)) .
- Validate using Sanger sequencing of PCR products to confirm splicing patterns .
Q. What methods are recommended to detect low-level Oct3B expression in adult tissues?
Due to its low abundance:
- Optimize quantitative RT-PCR (qRT-PCR) with high-sensitivity probes and replicate reactions to reduce noise .
- Use nested PCR to amplify trace transcripts, followed by agarose gel electrophoresis for visualization .
- Combine with RNA sequencing (RNA-seq) at high depth (≥50 million reads) to capture rare isoforms .
Q. How does Oct3B’s truncated POU domain affect its DNA-binding capacity compared to Oct3A?
Oct3B lacks part of the POUS subdomain critical for DNA binding. Methodological insights:
- Perform electrophoretic mobility shift assays (EMSAs) with recombinant Oct3B protein to test binding to octamer motifs (e.g., ATGCAAAT) .
- Use luciferase reporter assays with octamer-driven promoters to compare transactivation potential between isoforms .
- Structural analysis via homology modeling (using tools like SWISS-MODEL) can predict binding defects due to missing residues .
Advanced Research Questions
Q. How can researchers address contradictory reports of Oct3B expression in cancer vs. normal tissues?
Contradictions may arise from pseudogenes or antibody cross-reactivity. Strategies include:
- Design primers/probes targeting unique exons absent in pseudogenes (e.g., avoid regions shared with pseudogenes like OTF3C) .
- Validate findings with CRISPR/Cas9 knockout of Oct3B followed by rescue experiments to confirm specificity .
- Use single-cell RNA-seq to resolve heterogeneity in tumor samples and avoid false positives from contaminating cell types .
Q. What experimental designs are critical for studying Oct3B’s role in cellular self-renewal?
- Employ knockdown/knockout models (siRNA or CRISPR) in stem cells, paired with colony formation assays to assess self-renewal defects .
- Combine with RNA-seq to identify downstream targets (e.g., NANOG, SOX2) and validate via ChIP-seq for Oct3B-DNA interactions .
- Use orthogonal chemical probes (if available) to inhibit Oct3B and compare effects with genetic models .
Q. How can alternative splicing of Oct3B be analyzed in disease contexts?
- Perform minigene splicing assays to identify regulatory elements (e.g., exonic splicing enhancers) controlling Oct3B production .
- Use Nanopore long-read sequencing to capture full-length transcripts and quantify splice variants .
- Correlate splicing patterns with clinical outcomes using Cox regression models in patient cohorts .
Q. What computational tools are recommended for predicting Oct3B’s 3D structure and interactions?
- Retrieve existing structural data from RCSB Protein Data Bank (PDB) for homologous POU domains .
- Perform molecular dynamics simulations (e.g., GROMACS) to study conformational changes due to truncations .
- Use STRING-DB or GeneMANIA to predict interaction networks and prioritize experimental validation .
Data Analysis and Interpretation
Q. How should researchers handle conflicting functional data between Oct3B and its pseudogenes?
- Conduct BLAST alignment to identify pseudogene-specific sequences and exclude them from primer design .
- Perform Southern blotting with restriction enzymes that differentiate genomic loci (e.g., OTF3 vs. OTF3C) .
- Cross-reference expression data with UniProtKB annotations to verify isoform-specific protein existence .
Q. What statistical approaches are suitable for analyzing low-abundance Oct3B expression in bulk RNA-seq data?
- Apply DESeq2 or edgeR with adjusted p-values (e.g., Benjamini-Hochberg correction) to account for multiple testing .
- Use spike-in controls (e.g., ERCC RNA) to normalize technical variability in low-expression samples .
- Validate with digital droplet PCR (ddPCR) for absolute quantification .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in Oct3B studies given its pseudogene complexity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
